![molecular formula C16H28N4O2 B5436341 N-[(4-hydroxy-4-azepanyl)methyl]-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide](/img/structure/B5436341.png)
N-[(4-hydroxy-4-azepanyl)methyl]-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide
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Overview
Description
N-[(4-hydroxy-4-azepanyl)methyl]-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide, commonly known as HET0016, is a selective inhibitor of the enzyme 20-HETE synthase. This enzyme is responsible for the production of 20-hydroxyeicosatetraenoic acid (20-HETE), which is involved in the regulation of blood pressure, vascular tone, and renal function. HET0016 has been extensively studied for its potential therapeutic applications in cardiovascular and renal diseases.
Mechanism of Action
HET0016 selectively inhibits the enzyme N-[(4-hydroxy-4-azepanyl)methyl]-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide synthase, which is responsible for the production of this compound. This compound is a potent vasoconstrictor and has been implicated in the regulation of blood pressure, vascular tone, and renal function. By inhibiting this compound synthesis, HET0016 reduces vasoconstriction and improves renal function.
Biochemical and Physiological Effects:
HET0016 has been shown to reduce blood pressure and improve renal function in animal models of hypertension and renal failure. It has also been shown to have anti-inflammatory and anti-angiogenic effects. In addition, HET0016 has been shown to reduce oxidative stress and improve endothelial function.
Advantages and Limitations for Lab Experiments
One advantage of HET0016 is its selectivity for N-[(4-hydroxy-4-azepanyl)methyl]-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide synthase, which allows for targeted inhibition of this enzyme without affecting other pathways. However, one limitation is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
Future research on HET0016 could focus on its potential therapeutic applications in cardiovascular and renal diseases, as well as its anti-inflammatory and anti-angiogenic effects. In addition, further studies could investigate the optimal dosing and administration of HET0016, as well as its potential side effects and interactions with other drugs.
Synthesis Methods
HET0016 can be synthesized by the reaction of 4-(bromomethyl)benzoic acid with 4-aminobutyric acid in the presence of triethylamine and N,N'-dicyclohexylcarbodiimide. The resulting intermediate is then reacted with 3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoic acid in the presence of N-hydroxysuccinimide and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide. The final product is obtained after purification by column chromatography.
Scientific Research Applications
HET0016 has been extensively studied for its potential therapeutic applications in cardiovascular and renal diseases. It has been shown to reduce blood pressure and improve renal function in animal models of hypertension and renal failure. HET0016 has also been shown to have anti-inflammatory and anti-angiogenic effects, which may be beneficial in the treatment of cancer and other inflammatory diseases.
properties
IUPAC Name |
N-[(4-hydroxyazepan-4-yl)methyl]-3-(3,4,5-trimethylpyrazol-1-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N4O2/c1-12-13(2)19-20(14(12)3)10-5-15(21)18-11-16(22)6-4-8-17-9-7-16/h17,22H,4-11H2,1-3H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWSPYEWPCJQLIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)CCC(=O)NCC2(CCCNCC2)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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